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Cross-Resistance Patterns of Tebufenpyrad

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tebufenpyrad

CAS No.: 119168-77-3

Cat. No.: S544821

The following table summarizes documented cross-resistance patterns between tebufenpyrad and other
acaricides, based on studies of resistant mite strains (Tetranychus urticae, Tetranychus kanzawai, and

Panonychus ulmi).

Resistant Strain/  Acaricide Resistance Level Primary Proposed

. . . Citation
Species Tested (Resistance Factor, RF) Mechanism

| Belgian field strain (MR-VP) Tetranychus urticae | Tebufenpyrad | RF: 184-fold | Metabolic (P450) | [1]
[2] | | | Fenpyroximate | RF: 1,547-fold | Not metabolic (likely target-site) | [1] [2] | | | Pyridaben | RF:
5,971-fold | Metabolic (P450 & esterases) | [1] [2] | | | Fenazaquin | RF: 35-fold | Information Not Specified |
[1] [2] | | Japanese strain (AKITA) Tetranychus urticae | Tebufenpyrad | RF: 33-fold | Information Not
Specified | [3] | | | Fenpyroximate | RF: 870-fold | Information Not Specified | [3] | | | Pyridaben | RF:
1,100-fold | Information Not Specified | [3] | | Australian strain (WA) Tetranychus urticae | Pyridaben | RF:
>210-fold | Information Not Specified | [4] | | | Fenpyroximate | RF: 24.6-fold | Information Not Specified |
[4] | | | Chlorfenapyr | RF: 2.2-fold | Information Not Specified | [4] | | Tetranychus kanzawai |
Fenpyroximate | RF: 1,265-fold | Information Not Specified | [5] | | | Pyridaben | RF: 134-fold | Information
Not Specified | [5] | | | Tebufenpyrad | RF: 97-fold | Information Not Specified | [5] | | Panonychus ulmi
(Field Populations) | Fenazaquin | RR: 3.1 to 13.6-fold | Suggested: selection pressure from other METIs |

[6]]
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Mechanisms of Resistance

Resistance to Tebufenpyrad and other METI-acaricides primarily arises through two key mechanisms:

e Target-Site Mutation (PSST Subunit): A key mechanism is a point mutation in the PSST subunit of
mitochondrial complex I. A mutation at position H92R (in T. urticae) or H107R (in Panonychus citri)
has been directly linked to resistance against METI-acaricides, including tebufenpyrad [7] [8]. This
subunit is part of the quinone-binding tunnel, and the mutation is thought to reduce the binding affinity
of the acaricide [7].

¢ Metabolic Resistance: Resistant strains often show enhanced metabolic detoxification. Synergist
studies—using compounds that inhibit specific detoxification enzymes—have clarified the roles of
these systems:

o Piperonyl butoxide (PBO): Suppresses resistance by inhibiting cytochrome P450
monooxygenases [1] [3] [2].
o S,S,S-tributylphosphorotrithioate (DEF): Suppresses resistance by inhibiting esterases [1]

2.

The diagram below illustrates how these mechanisms confer resistance.
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Key Experimental Protocols

For researchers needing to investigate these mechanisms, here are summaries of standard methodologies

cited in the literature.
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Toxicity Bioassays (Leaf-Dip or Foliar Spray)

This is a fundamental method for determining baseline toxicity and calculating Resistance Factors (RF).

¢ Principle: Mites are exposed to acaricides applied to their food source, and mortality is assessed.
e Procedure:
o Preparation: Prepare a series of acaricide solutions in appropriate solvents (e.g., acetone) with
varying concentrations.
o Application: Dip leaf discs (e.g., from bean plants) into the solutions or use a spray tower to
apply them evenly.
o Exposure: Place a specified number of adult female mites (e.g., 20-25) onto each treated leaf
disc.
o Incubation: Maintain the discs under controlled conditions (e.g., 25£1°C, 60% RH, 16:8
light:dark).
o Assessment: Record mortality after a set period (e.g., 24, 48, or 72 hours). A mite is typically
considered dead if it does not move when prodged.
o Analysis: Use probit analysis of concentration-mortality data to calculate LC50 (Lethal
Concentration for 50% population) values. The RF is calculated as LC50 (resistant
strain) / LC50 (susceptible strain) [1][6][4].

Synergism Studies

These experiments help identify the involvement of metabolic enzymes in resistance.

¢ Principle: Mites are pre-treated with a synergist that inhibits a specific detoxification enzyme, before
being exposed to the acaricide. A significant increase in mortality compared to acaricide-alone
treatment implies that the inhibited enzyme contributes to resistance.
e Procedure:
o Synergists: Common inhibitors include:
= Piperonyl butoxide (PBO): for P450 monooxygenases.
= S,S,S-tributylphosphorotrithioate (DEF): for esterases.
= Diethyl maleate (DEM): for glutathione S-transferases (GSTSs).
o Pre-treatment: Apply a sub-lethal dose of the synergist to the mites via leaf discs or topical
application.
o Bioassay: After a set period (e.g., 2-3 hours), transfer the pre-treated mites to leaf discs
treated with the acaricide.
o Control Groups: Include groups treated with synergist-only, acaricide-only, and solvent-only.
o Analysis: Compare mortality rates between the synergist+acaricide group and the acaricide-
only group. A significant reduction in the LC50 value in the synergist group indicates the
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enzyme system plays a role in resistance [1] [2].

Marker-Assisted Backcrossing

This advanced genetic technique is used to isolate the phenotypic effect of a specific resistance mutation

from other potential mechanisms in a strain's genome.

¢ Objective: To introduce a known target-site resistance mutation (e.g., PSST H92R) into a genetically
susceptible background, creating a "congenic” strain. This allows researchers to measure the
resistance conferred by that single mutation.

e Workflow: The multi-generational process is visualized below.
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Key Takeaways for Researchers
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e Strong Cross-Resistance is Common: Resistance to tebufenpyrad often confers strong cross-
resistance to pyridaben and fenpyroximate [1] [4] [3]. This is a critical consideration for resistance
management rotations.

¢ Inheritance Varies: The genetic inheritance of resistance can be incompletely dominant (as seen
for pyridaben and fenpyroximate in some studies) or involve multiple genes (as reported for
tebufenpyrad) [7] [1] [2].

e Multiple Mechanisms Coexist: Both metabolic detoxification (involving P450s and esterases) and
target-site mutations (PSST subunit) contribute to the resistant phenotype, and they can occur
together [7] [1] [8].

e Consider Fitness Costs: Recent research indicates that target-site mutations like HL07R in the
PSST subunit can lead to a fithess cost, such as reduced fecundity and lower mobility in mites, due
to impaired mitochondrial function [7]. This can influence the dynamics of resistance in field
populations.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Cross-Resistance Patterns of Tebufenpyrad]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b544821#tebufenpyrad-cross-

resistance-patterns]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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